REACTION_CXSMILES
|
[Li].ClC1C=CC=CC=1C.Br[C:11]1[CH:16]=[CH:15][C:14]([C:17]2[O:18][CH:19]=[N:20][N:21]=2)=[CH:13][CH:12]=1.C([Li])CCCCC.C[O:30][B:31](OC)[O:32]C>O1CCCC1.CC(C)CC(=O)C.CO>[O:18]1[CH:19]=[N:20][N:21]=[C:17]1[C:14]1[CH:15]=[CH:16][C:11]([B:31]([OH:32])[OH:30])=[CH:12][CH:13]=1 |^1:0|
|
Name
|
|
Quantity
|
69.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)C
|
Name
|
|
Quantity
|
124.4 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C=1OC=NN1
|
Name
|
|
Quantity
|
800 g
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
245 mL
|
Type
|
reactant
|
Smiles
|
C(CCCCC)[Li]
|
Name
|
|
Quantity
|
230.8 g
|
Type
|
reactant
|
Smiles
|
COB(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
600 g
|
Type
|
solvent
|
Smiles
|
CC(CC(C)=O)C
|
Name
|
|
Quantity
|
175 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-30 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The reaction was held at −65° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
The reaction was held at −65° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
The reaction was held at −65° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed
|
Type
|
DISTILLATION
|
Details
|
the low boiling solvents distilled off under vacuum to a maximum temperature of 50° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 5-10° C.
|
Type
|
ADDITION
|
Details
|
the pH adjusted to 6.5 by the addition of 5% w/w sulphuric acid (990.5 g)
|
Type
|
CUSTOM
|
Details
|
Product precipitated
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 40° C.
|
Type
|
TEMPERATURE
|
Details
|
then cooled back to 10° C
|
Type
|
CUSTOM
|
Details
|
Product was isolated
|
Type
|
WASH
|
Details
|
washed with THF and water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(=NN=C1)C1=CC=C(C=C1)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 79.3 g | |
YIELD: PERCENTYIELD | 75.5% | |
YIELD: CALCULATEDPERCENTYIELD | 75.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |